1-(3,4-dimethoxyphenyl)-3-{[(3-fluorophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one
Description
1-(3,4-Dimethoxyphenyl)-3-{[(3-fluorophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one is a heterocyclic compound featuring a 1,2-dihydropyrazin-2-one core substituted at the N1 position with a 3,4-dimethoxyphenyl group and at the C3 position with a [(3-fluorophenyl)methyl]sulfanyl moiety. This structure combines electron-donating methoxy groups and a fluorinated hydrophobic substituent, which may influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[(3-fluorophenyl)methylsulfanyl]pyrazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S/c1-24-16-7-6-15(11-17(16)25-2)22-9-8-21-18(19(22)23)26-12-13-4-3-5-14(20)10-13/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULHTVMAPMSCPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC3=CC(=CC=C3)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as F2696-0311, is an active enantiomer of the racemic drug milnacipran. Milnacipran is a serotonin-norepinephrine reuptake inhibitor (SNRI), suggesting that the primary targets of F2696-0311 are likely the serotonin and norepinephrine transporters.
Mode of Action
As an SNRI, F2696-0311 likely works by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft and enhancing neurotransmission. This can result in mood elevation and relief from depressive symptoms.
Biochemical Pathways
The increased levels of serotonin and norepinephrine can affect various biochemical pathways. Serotonin is involved in regulating mood, appetite, and sleep, while norepinephrine plays a role in attention and responding actions in the brain. Therefore, the inhibition of their reuptake can lead to an overall improvement in mood, reduction in anxiety, and better cognitive function.
Pharmacokinetics
A study on milnacipran, of which f2696-0311 is an active enantiomer, showed that it has good bioavailability and is well-tolerated
Result of Action
The increased levels of serotonin and norepinephrine due to the action of F2696-0311 can lead to improved mood and reduced depressive symptoms. This is due to the role these neurotransmitters play in mood regulation and cognitive function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Dihydropyrazinone Family
The most direct structural analogues are BK65542 and BK65623 (), which share the 1,2-dihydropyrazin-2-one core but differ in substituents:
*Calculated molecular weight based on formula C₁₉H₁₈FN₂O₃S.
- The [(3-fluorophenyl)methyl]sulfanyl substituent increases steric bulk and lipophilicity relative to BK65542’s cyclopropylmethylthio group, which may affect membrane permeability or metabolic stability .
Pyrazoline Derivatives ()
Compounds like 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline (1h) share a heterocyclic backbone but differ in core structure (2-pyrazoline vs. dihydropyrazinone). Key distinctions include:
- Substituent Patterns : The target compound’s 3,4-dimethoxyphenyl and fluorobenzylthio groups contrast with the methylphenyl and alkoxyphenyl groups in pyrazoline derivatives, suggesting divergent pharmacological applications (e.g., central nervous system vs. anti-inflammatory targets) .
Compounds with 3,4-Dimethoxyphenyl Substituents
Atracurium besylate (), a neuromuscular blocking agent, incorporates a 3,4-dimethoxyphenyl group but within a bis-tetrahydroisoquinolinium scaffold. This highlights the versatility of the 3,4-dimethoxyphenyl motif in drug design, though the target compound’s dihydropyrazinone core likely confers distinct pharmacokinetic profiles (e.g., shorter half-life compared to atracurium’s complex degradation pathway) .
Sulfanyl-Containing Compounds
Montelukast sodium (), a leukotriene receptor antagonist, features a sulfanyl group linked to a cyclopropane moiety. While montelukast’s sulfanyl group contributes to receptor binding, the target compound’s fluorobenzylthio group may offer enhanced aromatic stacking interactions or resistance to oxidative metabolism .
Physicochemical and Pharmacological Implications
- Lipophilicity : The target compound’s fluorobenzylthio and dimethoxyphenyl groups likely increase logP compared to BK65542/BK65623, suggesting improved blood-brain barrier penetration.
- Electronic Effects: Methoxy groups may stabilize the dihydropyrazinone core via resonance, while the fluorine atom could modulate electron-withdrawing effects at the benzylthio position.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
